molecular formula C11H11N3O2S B2703466 ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate CAS No. 232596-43-9

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate

Cat. No.: B2703466
CAS No.: 232596-43-9
M. Wt: 249.29
InChI Key: OJLOWWJZAOEGDR-UHFFFAOYSA-N
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Description

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a thiazole ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate: shares structural similarities with other thiazole derivatives, such as:

Uniqueness

The uniqueness of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate lies in its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable target for further research and development .

Properties

IUPAC Name

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOWWJZAOEGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester (195 mg) was prepared according to General Procedure C using pyridin-2-yl-thiourea (154 mg) and 3-bromo-2-oxo-propionic acid ethyl ester (200 mg) in methanol (2 mL). 2-(Pyridin-2-ylamino)-thiazole-4-carboxylic acid (160 mg) was prepared according to General Procedure C using 2-(pyridin-2-ylamino)-thiazole-4-carboxylic acid ethyl ester in methanol:tetrahydrofuran:2N NaOH (1:1:1, 1.5 mL). The solvents were evaporated and the compound was dried. The crude product was used in a subsequent step without further purification.
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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